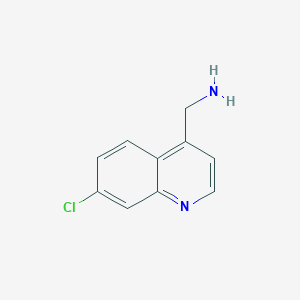

4-Quinolinemethanamine, 7-chloro-

描述

Significance of the Quinoline (B57606) Scaffold in Bioactive Compound Discovery

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govbenthamdirect.comeurekaselect.com This structural motif is a key component in numerous pharmaceuticals with diverse therapeutic applications, including antibacterial, antiviral, anticancer, and antimalarial agents. nih.govrsc.org The versatility of the quinoline ring allows for extensive chemical modifications, enabling the synthesis of large libraries of derivatives with varied pharmacological profiles. eurekaselect.comresearchgate.net Its ability to interact with various biological targets, such as enzymes and receptors, makes it a cornerstone in the design of novel drugs. nih.goveurekaselect.com

Historical Context of 7-Chloroquinoline (B30040) Derivatives in Medicinal Chemistry

The history of 7-chloroquinoline derivatives is deeply intertwined with the development of antimalarial drugs. For decades, compounds featuring the 7-chloro-4-aminoquinoline core have been a mainstay in the treatment and prevention of malaria. nih.govnih.gov The discovery of chloroquine (B1663885), a potent antimalarial agent, marked a significant milestone and spurred extensive research into other 7-chloroquinoline analogues. rsc.org This research has led to the development of a range of derivatives with improved efficacy and the ability to overcome drug resistance. nih.gov Beyond their antimalarial properties, 7-chloroquinoline derivatives have been investigated for their potential in treating other diseases, including cancer and viral infections. mdpi.commdpi.comnih.gov

Research Landscape of 4-Quinolinemethanamine, 7-chloro- and Analogues

The research landscape surrounding 4-Quinolinemethanamine, 7-chloro- and its analogues is dynamic and expanding. Scientists are actively exploring the synthesis of new derivatives by modifying the substituents on the quinoline ring and the methanamine side chain. nih.govnih.gov These efforts aim to enhance the biological activity, selectivity, and pharmacokinetic properties of these compounds. The primary areas of investigation include their potential as antimalarial and anticancer agents, with studies focusing on their mechanisms of action and structure-activity relationships. mdpi.comnih.gov The development of novel synthetic methodologies and the use of computational tools are further accelerating the discovery of new and more effective analogues. durham.ac.uk

Physicochemical Properties of 4-Quinolinemethanamine, 7-chloro-

| Property | Value |

| Molecular Formula | C10H9ClN2 |

| Molecular Weight | 192.65 g/mol |

| IUPAC Name | (7-chloroquinolin-4-yl)methanamine |

| CAS Number | 54535-93-8 |

Synthesis of 4-Quinolinemethanamine, 7-chloro-

The synthesis of 4-Quinolinemethanamine, 7-chloro- typically starts from the readily available precursor, 4,7-dichloroquinoline (B193633). orgsyn.org A common synthetic route involves the nucleophilic substitution of the chlorine atom at the 4-position with an appropriate amine-containing reagent.

One established method involves the reaction of 4,7-dichloroquinoline with a suitable amine under controlled temperature conditions. nih.gov For instance, reacting 4,7-dichloroquinoline with an excess of a diamine, such as ethane-1,2-diamine, at elevated temperatures can yield the desired 4-aminoquinoline (B48711) derivative. nih.gov The reaction progress is monitored, and the product is then isolated and purified using standard techniques like column chromatography. nih.gov

Applications in Synthetic Chemistry

4-Quinolinemethanamine, 7-chloro- serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Its primary amine group provides a reactive site for further functionalization, allowing for the introduction of various substituents and the construction of diverse molecular architectures.

For example, it can be used as a starting material to create a series of 4-aminoquinoline derivatives by reacting it with different electrophiles. nih.gov These reactions can include acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases, which can then be further modified. This versatility makes it a valuable intermediate in the development of new drug candidates. durham.ac.uk

Biological and Pharmacological Profile

The biological and pharmacological activities of derivatives of 4-Quinolinemethanamine, 7-chloro- have been a major focus of research, particularly in the fields of antimalarial and anticancer drug discovery.

Antimalarial Activity

The 7-chloro-4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial activity. nih.govnih.gov Derivatives of 4-Quinolinemethanamine, 7-chloro- have been synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov The mechanism of action of many 4-aminoquinoline antimalarials is believed to involve the inhibition of hemozoin formation in the parasite, a critical detoxification pathway. nih.govnih.gov Research has shown that modifications to the side chain at the 4-position can significantly impact the antimalarial potency and the ability to overcome chloroquine resistance. nih.gov

Anticancer Research

In addition to their antimalarial properties, derivatives of the 7-chloroquinoline scaffold have demonstrated promising anticancer activity. eurekaselect.commdpi.com Studies have explored the cytotoxic effects of these compounds against various cancer cell lines. mdpi.comnih.gov For instance, certain 7-chloro-(4-thioalkylquinoline) derivatives have shown significant antiproliferative activity by inducing apoptosis and DNA/RNA damage in cancer cells. mdpi.com The mechanism of anticancer action can vary and may involve the inhibition of key enzymes like VEGFR-II or the disruption of cellular signaling pathways. nih.gov The structural diversity that can be achieved from 4-Quinolinemethanamine, 7-chloro- makes it an attractive starting point for the development of novel anticancer agents.

Structure

3D Structure

属性

IUPAC Name |

(7-chloroquinolin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSYNOSHZBJPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Substituents at the 4-Position on Biological Activity

The substituent at the 4-position of the quinoline (B57606) ring is a critical determinant of the compound's biological activity. Modifications at this site, particularly the introduction of various side chains, can profoundly alter the molecule's interaction with biological targets.

The presence of a basic aminoalkyl side chain at the 4-position is crucial for the potent antiplasmodial activity of 7-chloroquinoline (B30040) derivatives. nih.gov This side chain is believed to be essential for the accumulation of the drug within the acidic food vacuole of the parasite. nih.gov Research has demonstrated that the length and nature of this aminoalkyl chain can significantly modulate biological effects. For instance, studies on 4-aminoalcohol quinoline derivatives have shown that the length of the side chain is more critical for antibacterial activity than its stereochemistry. nih.gov

The specific configuration of the alkylamino substituent at the 4-position dictates the activity profile of the quinoline derivative. For example, in a series of 4-N-phenylaminoquinoline derivatives, the length of the methylene (B1212753) linker between the quinoline core and a morpholine (B109124) group was found to be closely related to cholinesterase inhibitory potency, with a two-carbon linker demonstrating superior inhibition compared to three- or four-carbon linkers. mdpi.comnih.gov

Conversely, some modifications have been found to be detrimental to activity. In the context of antimalarial 7-chloroquinolines, introducing a hydroxyl group or having a terminal secondary amino group on the basic side chain at the 4-position were not therapeutically effective modifications. sci-hub.se This highlights the precise structural requirements for optimal activity. The 4-amino-7-chloroquinoline (ACQ) backbone is a key feature in compounds with potential antiparasitic, antibacterial, and anticancer properties. ontosight.ai Research on aminoquinolines with various N,N-diethyldiaminoalkane side chains has shown that chains both shorter and longer than that of chloroquine (B1663885) can be effective against chloroquine-susceptible and -resistant Plasmodium falciparum. nih.gov

Significance of the 7-Chloro Group and Other Halogen Substitutions

The substituent at the 7-position of the quinoline ring plays a pivotal role, with the 7-chloro group being a hallmark of many active compounds, including the antimalarial drug chloroquine.

The presence of the 7-chloro group is considered a requirement for the inhibition of β-hematin formation, a critical process for the malaria parasite's survival. nih.gov This electron-withdrawing group is essential for the potent antimalarial activity of 4-aminoquinolines; its replacement with an electron-donating group like a methyl group results in a complete loss of activity. youtube.com

Comparative studies on various substituents at the 7-position have provided significant insights into the SAR at this site. Research has shown that replacing the 7-chloro group with other halogens can have varied effects on antiplasmodial activity. nih.gov For instance, 7-iodo and 7-bromo derivatives were found to be as active as their 7-chloro counterparts. nih.gov In contrast, 7-fluoro and 7-trifluoromethyl analogs were generally less active, particularly against chloroquine-resistant strains, while 7-methoxy derivatives were largely inactive. nih.gov

A systematic investigation of eleven different substituents at the 7-position revealed that electron-withdrawing groups lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. researchgate.net A direct correlation was observed between the antiplasmodial activity (when normalized for pH trapping) and the β-hematin inhibitory activity, which in turn correlated with the electron-withdrawing capacity (Hammett constant) of the substituent at the 7-position. researchgate.net

| Substituent at 7-Position | Relative Antimalarial Activity (vs. 7-Chloro) | Reference |

| -Cl (Chloro) | Baseline | nih.gov |

| -Br (Bromo) | As active as 7-chloro | nih.gov |

| -I (Iodo) | As active as 7-chloro | nih.gov |

| -F (Fluoro) | Less active | nih.gov |

| -CF₃ (Trifluoromethyl) | Less active | nih.gov |

| -OCH₃ (Methoxy) | Mostly inactive | nih.gov |

| -NO₂ (Nitro) | Activity is highly dependent on pH trapping effects | researchgate.net |

| -NH₂ (Amino) | Activity is highly dependent on pH trapping effects | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to understand and predict the biological activity of chemical compounds based on their structural properties, known as molecular descriptors. This computational approach is invaluable for designing new, more potent quinoline derivatives. researchgate.net

The predictive power of a QSAR model depends on the selection of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For quinoline derivatives, a range of 2D and 3D descriptors have been successfully employed to predict activities such as anticancer, antimalarial, and anti-tubercular effects. nih.gov

In QSAR studies of 7-chloroquinoline derivatives with anti-tubercular activity, influential descriptors included topological indices (e.g., Chi4), connectivity indices (e.g., Petitjeant), and descriptors related to atomic properties and structural features (e.g., MATS8s, fr_aniline). researchgate.net For quinolinone-based compounds, properties such as the van der Waals volume, electron density, and electronegativity were found to be pivotal for anti-TB activity. nih.gov In 3D-QSAR models for antibreast cancer activity, descriptors representing electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields were shown to have a significant impact. nih.gov The Hammett constant, an electronic descriptor, has also been successfully used to correlate the electron-withdrawing capacity of substituents at the 7-position with antimalarial activity. researchgate.net

| QSAR Study | Biological Activity | Key Molecular Descriptors | Reference |

| 7-Chloroquinoline Derivatives | Anti-tubercular | MATS8s, Chi4, bcutv8, Petitjeant, fr_aniline | researchgate.net |

| Quinolinone-based Thiosemicarbazones | Anti-tuberculosis | Van der Waals volume, Electron density, Electronegativity | nih.gov |

| Quinoline Derivatives | Antibreast cancer | Electrostatic fields, Hydrophobic fields, H-bond donor/acceptor fields | nih.gov |

| 4-Aminoquinoline (B48711) Derivatives | Antiplasmodial | Hammett constant (σm) | researchgate.net |

The development of a reliable QSAR model is a systematic process involving careful data curation, model building, and rigorous validation. researchgate.net For quinoline derivatives, various linear and non-linear machine learning methods have been used to create predictive models. nih.gov

Successful QSAR models have been developed for large datasets of quinoline derivatives to predict antimalarial activity. nih.gov For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been built and statistically validated using metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

Validation is a critical step to ensure a model's robustness and predictive power. This involves both internal validation (e.g., leave-one-out cross-validation) and external validation, where the model's ability to predict the activity of an independent set of compounds (a test set) is assessed. nih.govacs.org Key validation metrics include a high coefficient of determination for the test set (r²_test > 0.6) and other statistical parameters that confirm the model's reliability. ucm.es Furthermore, defining the model's applicability domain (AD) is essential to ensure that predictions are only made for compounds that are structurally similar to those in the training set, thereby ensuring the reliability of the prediction. researchgate.net

Pharmacophore Identification and Ligand-Based Drug Design

The exploration of the chemical space around the 4-quinolinemethanamine, 7-chloro- scaffold has been significantly guided by pharmacophore identification and ligand-based drug design strategies. These computational techniques aim to elucidate the essential structural features required for biological activity and to design novel, more potent molecules. Much of the understanding in this area is derived from extensive studies on the broader class of 4-amino-7-chloroquinolines, which are recognized as a critical pharmacophore in the development of antimalarial agents. nih.govnih.govnih.gov

Pharmacophore models for this class of compounds typically highlight the indispensable role of the quinoline core, the 7-chloro substituent, and the basic amino group at the 4-position. nih.gov The 7-chloro group is a crucial feature, often associated with enhanced activity. nih.gov Its replacement with other groups like bromo, methoxy, methyl, or trifluoromethyl generally leads to a decrease in antimalarial potency. nih.gov The nitrogen atom of the quinoline ring and the basic side-chain nitrogen are also key pharmacophoric points, believed to be involved in the accumulation of the drug in the acidic food vacuole of the parasite. nih.gov

Ligand-based drug design efforts have leveraged these pharmacophoric insights. By using the 4-amino-7-chloroquinoline scaffold as a template, researchers have designed and synthesized new analogues with modified side chains to enhance activity against drug-resistant strains. nih.gov These studies often involve the generation of quantitative structure-activity relationship (QSAR) models to correlate physicochemical properties with biological activity. asianpubs.org For instance, 2D-QSAR models have been developed for side-chain modified 4-amino-7-chloroquinolines, providing statistical validation for the structural requirements of their antimalarial activities.

While specific, detailed pharmacophore models exclusively for 4-quinolinemethanamine, 7-chloro- are not extensively documented in publicly available research, the well-established models for the parent 4-amino-7-chloroquinoline framework provide a robust foundation for its inclusion in drug design studies. The core pharmacophoric features are summarized in the table below.

| Pharmacophoric Feature | Description | Importance for Activity |

| Quinoline Core | A bicyclic aromatic heterocycle | Essential for intercalation with heme and accumulation in the parasite's food vacuole. nih.gov |

| 7-Chloro Group | An electron-withdrawing group at position 7 | Considered optimal for antimalarial activity; substitution often leads to reduced potency. nih.gov |

| 4-Amino Group | A basic nitrogen-containing substituent at position 4 | Critical for the inhibitory effect on hemozoin formation and drug accumulation. nih.gov |

| Basic Side-Chain | The aminomethyl group | Contributes to the overall basicity of the molecule, influencing its pharmacokinetic properties and ability to concentrate in the acidic parasite vacuole. nih.gov |

These established pharmacophoric elements serve as the guiding principles for the rational design of new derivatives based on the 4-quinolinemethanamine, 7-chloro- structure, aiming to optimize efficacy and overcome resistance mechanisms.

Mechanistic Investigations of Biological Activities of 7 Chloroquinoline Derivatives

Investigation of Antimalarial Mechanisms

The global fight against malaria has been significantly shaped by quinoline-based drugs. The 7-chloro-4-aminoquinoline core is famously present in chloroquine (B1663885), a drug that has been a mainstay in malaria treatment for decades. nih.govnih.gov The mechanisms by which these derivatives exert their antimalarial effects are primarily centered on disrupting the parasite's lifecycle within human red blood cells.

A crucial aspect of the survival of the malaria parasite, Plasmodium falciparum, within human erythrocytes is its ability to digest vast quantities of hemoglobin. This process releases amino acids for the parasite's growth but also liberates toxic heme. To protect itself, the parasite detoxifies heme by polymerizing it into an insoluble, crystalline substance called hemozoin, which is sequestered in the parasite's food vacuole. nih.govontosight.ai

Derivatives of 7-chloro-4-aminoquinoline are known to interfere with this vital detoxification process. ontosight.ainih.gov These compounds, being weak bases, accumulate in the acidic environment of the parasite's food vacuole. Here, they are thought to form a complex with heme, capping the growing hemozoin crystal and preventing further polymerization. nih.gov The accumulation of free heme is highly toxic to the parasite, leading to oxidative damage to its membranes and ultimately, cell death. The ability of these compounds to bind to ferriprotoporphyrin IX (FP), the iron-containing component of heme, and inhibit the formation of β-hematin (the synthetic equivalent of hemozoin) is a key indicator of their antimalarial activity. ontosight.ai

Studies on various 7-chloro-4-aminoquinoline derivatives have consistently shown a correlation between their ability to inhibit hemozoin formation and their antiplasmodial activity. nih.gov For instance, novel monoquinoline (MAQ) and bisquinoline (BAQ) derivatives of 7-chloroquinoline (B30040) have demonstrated significant, dose-dependent inhibition of hemozoin formation in vitro. nih.gov

While the inhibition of heme detoxification is considered the primary antimalarial mechanism, other parasitic targets may also be involved. The accumulation of the drug-heme complex could have broader downstream effects, disrupting other cellular processes. Some research suggests that 4-aminoquinoline (B48711) derivatives might also exert their effects through interactions with other parasitic components, although these mechanisms are less well-defined than heme detoxification inhibition. The structural features of these derivatives, including the 7-chloroquinoline core and the nature of the side chain, play a crucial role in their ability to accumulate in the parasite and interact with their targets. nih.gov

Research into Anticancer and Antiproliferative Mechanisms

The 7-chloroquinoline moiety has also been extensively explored for its potential in developing anticancer agents. nih.gov These compounds have been shown to exhibit cytotoxic activity against a range of human cancer cell lines, and research has begun to uncover the molecular mechanisms driving these effects. nih.govnih.gov

A significant mechanism through which 7-chloroquinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on various derivatives have demonstrated their ability to trigger apoptotic pathways in cancer cells. For example, a series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis in leukemia cell lines. nih.gov This was accompanied by an accumulation of cells in the G2/M and G0/G1 phases of the cell cycle, indicating a disruption of normal cell cycle progression. nih.gov

Similarly, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides have shown potent activity in inducing apoptosis, particularly in triple-negative breast cancer cells (MDA-MB-231). bohrium.com In this study, the lead compound, QTCA-1, led to a significant increase in cell death, with molecular docking studies suggesting potential interactions with key proteins involved in cell survival and proliferation pathways like PARP-1, Src, and PI3K/mTOR. bohrium.com

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates this process, making it a prime target for anticancer therapies. nih.govnih.gov Several 7-chloroquinoline derivatives have been investigated as potential inhibitors of VEGFR-2.

In one study, a series of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives were synthesized and evaluated for their anticancer activity. nih.gov The most potent compound, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q), exhibited significant cytotoxicity against human breast cancer (MCF-7) cells and was found to be a potent inhibitor of VEGFR-II, with an IC50 value of 1.38 µM. nih.gov Docking studies further supported this, indicating a binding mode similar to other known VEGFR-II inhibitors. nih.gov While not specific to 4-Quinolinemethanamine, 7-chloro-, this highlights the potential of the 7-chloroquinoline scaffold in targeting this important kinase.

Elucidation of Antitubercular and Antibacterial Mechanisms of Action

The versatility of the 7-chloroquinoline scaffold extends to its activity against bacterial pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis.

A series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.netontosight.ai Several of these compounds exhibited significant minimum inhibitory concentration (MIC) values, comparable to first-line anti-TB drugs like ethambutol (B1671381) and rifampicin. ontosight.ai While the precise mechanism of action for these specific derivatives was not fully elucidated in the study, the findings underscore the potential of the 7-chloroquinoline core in the development of new antitubercular agents.

In the broader context of antibacterial activity, quinolones, a class of compounds that includes the quinoline (B57606) ring system, are known to target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. Although this mechanism is well-established for fluoroquinolones, it provides a plausible avenue of investigation for the antibacterial effects of other quinoline derivatives.

Exploration of Antichagasic and Antiprotozoal Mechanisms

The 7-chloroquinoline scaffold is a well-established pharmacophore in the development of antiprotozoal agents, most notably in the context of malaria. The primary mechanism of action for many 4-aminoquinoline drugs, such as chloroquine, involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This process is crucial for the parasite's survival as it detoxifies the free heme released during hemoglobin digestion.

While direct studies on the antichagasic activity of 4-Quinolinemethanamine, 7-chloro- are not available, research on other 7-chloroquinoline derivatives offers insights into potential mechanisms. For instance, hybrid molecules containing the 7-chloroquinoline nucleus have been synthesized and evaluated for their activity against various protozoa. Some 7-chloroquinoline-based sulfonamides have demonstrated notable activity against Entamoeba histolytica and the chloroquine-resistant strain of Plasmodium falciparum. nih.gov The proposed mechanism for some of these hybrids against P. falciparum includes the inhibition of β-hematin formation and potential interaction with enzymes like dihydropteroate (B1496061) synthase (DHPS). nih.gov

Mechanistic Basis of Anti-inflammatory and Antinociceptive Effects

The anti-inflammatory and antinociceptive properties of several 7-chloroquinoline derivatives have been investigated, suggesting that this class of compounds may modulate key inflammatory pathways.

Studies on various 7-chloroquinoline derivatives have pointed towards their ability to interfere with the production and action of inflammatory mediators. For example, certain 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide-stimulated macrophage models. nih.gov This inhibition was associated with a decrease in the expression of inducible nitric oxide synthase (iNOS). nih.gov

Furthermore, investigations into compounds like 7-chloro-4-phenylsulfonyl quinoline and 7-chloro-4-(phenylselanyl) quinoline have demonstrated significant anti-inflammatory and antinociceptive effects in animal models. nih.govtandfonline.commdpi.com These effects are linked to a reduction in edema and myeloperoxidase activity. nih.govmdpi.com In silico analyses of some 7-chloro-4-(phenylselanyl) quinoline analogues suggest a higher binding affinity for cyclooxygenase-2 (COX-2) over COX-1. nih.gov COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. tandfonline.com This preferential inhibition of COX-2 could be a significant contributor to the anti-inflammatory and antinociceptive actions of these compounds. nih.gov

Other Investigated Biological Activities (e.g., Acetylcholinesterase Inhibition)

The inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease and other neurological conditions. researchgate.netresearchgate.net While specific data on the acetylcholinesterase inhibition by 4-Quinolinemethanamine, 7-chloro- is not available, the broader class of quinoline derivatives has been explored for this activity. For example, quinoline-piperazine hybrids have been noted for their potential as acetylcholinesterase inhibitors.

It is important to note that while the 7-chloroquinoline scaffold is a component of many biologically active compounds, the specific side chains and substitutions on the quinoline ring play a crucial role in determining the precise biological activity and mechanism of action.

Computational Chemistry and in Silico Approaches in Research on 7 Chloroquinoline Derivatives

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between 7-chloroquinoline (B30040) derivatives and their biological targets.

Research on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids has utilized molecular docking to predict their binding modes with the c-Src enzyme. nih.gov These in silico studies provide insights into the potential interactions and ranking of the synthesized molecules based on their binding energies. nih.gov Similarly, new series of 7-chloroquinoline derivatives bearing a benzenesulfonamide (B165840) moiety have been subjected to molecular docking studies against the active site of phosphoinositide kinase (PI3K) to elucidate their mechanism of cytotoxic activity. nih.gov

In the context of antimalarial research, docking studies of 4-amino substituted-7-chloroquinoline derivatives with Plasmodium falciparum lactate (B86563) dehydrogenase have been performed. These studies revealed that the designed compounds have comparable docking scores to chloroquine (B1663885), indicating strong binding potential within the receptor's binding pocket. Furthermore, molecular docking has been employed to investigate the binding of [(7-chloroquinolin-4-yl)amino]acetophenone derivatives and their copper(II) complexes, highlighting the importance of water molecules as interaction bridges. nih.gov

The versatility of molecular docking is also evident in the search for treatments for other diseases. For instance, derivatives of 7-chloroquinoline have been docked against the SARS-CoV-2 Mpro protein to identify potential inhibitors. nih.gov In another study, molecular docking of 2-((7-chloroquinolin-4-yl) amino) benzohydrazide (B10538) Schiff bases into the binding site of the kinesin spindle protein (Eg5) was performed to support their potential as Eg5 inhibitory agents. nih.gov

Table 1: Examples of Molecular Docking Studies on 7-Chloroquinoline Derivatives

| Derivative Class | Target Protein | Key Findings |

| 7-chloro-4-aminoquinoline-benzimidazole hybrids | c-Src enzyme | Prediction of binding modes and ranking of compounds based on interaction energies. nih.gov |

| 7-chloroquinolines with benzenesulfonamide moiety | Phosphoinositide kinase (PI3K) | Suggests a mechanism for cytotoxic activity. nih.gov |

| 4-amino substituted-7-chloroquinolines | Plasmodium falciparum lactate dehydrogenase | Comparable docking scores to chloroquine, indicating strong binding. |

| [(7-chloroquinolin-4-yl)amino]acetophenones | Not specified | Revealed the importance of water molecules in binding interactions. nih.gov |

| 7-chloroquinoline analogs | SARS-CoV-2 Mpro | Evaluation of binding affinity to identify potential inhibitors. nih.gov |

| 2-((7-chloroquinolin-4-yl) amino) benzohydrazide Schiff bases | Kinesin spindle protein (Eg5) | Supported their potential as Eg5 inhibitory agents. nih.gov |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations provide insights into molecular geometries, charge distributions, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and biological activity.

DFT calculations at the B3LYP/6-31G(d,p) level have been used to optimize the structures of [(7-chloroquinolin-4-yl)amino]acetophenone derivatives and their copper(II) complexes. nih.gov The calculated HOMO-LUMO energy gaps of 3.847 eV and 3.932 eV for the copper complexes were interpreted as indicators of high chemical activity, which could influence their biological activity. nih.gov The total electron density surface mapped with the electrostatic potential revealed a high negative charge on the copper atom. nih.gov

In another study, DFT was employed to predict the optimized geometry of chloroquine derivatives for subsequent molecular docking studies against Plasmodium falciparum lactate dehydrogenase (Pf-LDH). aip.org Furthermore, quantum chemical calculations have been utilized to analyze the intramolecular hydrogen bonds in novel quinoline-based thiosemicarbazide (B42300) derivatives. nih.gov These studies determined that the sulfur atom forms a stronger intramolecular hydrogen bond compared to nitrogen, oxygen, and fluorine atoms in these sulfonyl thiosemicarbazide structures. nih.gov

Table 2: Quantum Chemical Calculation Findings for 7-Chloroquinoline Derivatives

| Derivative Class | Method | Key Findings |

| [(7-chloroquinolin-4-yl)amino]acetophenones and Cu(II) complexes | DFT/B3LYP/6-31G(d,p) | Optimized structures, HOMO-LUMO energy gaps indicating high chemical reactivity. nih.gov |

| Chloroquine derivatives | DFT | Prediction of optimized molecular geometry. aip.org |

| Quinoline-based thiosemicarbazides | DFT/B3LYP/6-31+G(d,p) | Analysis of intramolecular hydrogen bonds, revealing the strength of sulfur-containing H-bonds. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and binding dynamics of a ligand-receptor complex over time. This method complements molecular docking by offering a dynamic perspective on the stability of interactions.

A study on newly designed quinoline (B57606) derivatives as potential protease inhibitors against SARS-CoV-2 employed molecular dynamics simulations. nih.gov The simulations were performed on a lead compound and a reference drug in complex with the protease enzyme. nih.gov The analysis of conformational stability, residue flexibility, compactness, hydrogen bonding, and solvent-accessible surface area (SASA) revealed that the complex of the designed compound with the protease was comparably stable to that of the reference drug. nih.gov The results showed a significant number of intermolecular hydrogen bonds between the designed ligand and key protein residues, validating the docking results and indicating a strong interaction. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. These predictions help to identify compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.

Several studies on 7-chloroquinoline derivatives have incorporated in silico ADME predictions. For instance, newly synthesized 7-chloro-4-aminoquinoline-benzimidazole hybrids were evaluated for their ADME properties, with some compounds showing good solubility and permeability, suggesting their potential as effective antitumor drugs. nih.gov Similarly, the ADME properties of designed 4-amino substituted-7-chloroquinoline derivatives were predicted and found to be within an acceptable range for drug-likeness.

In another research effort, the in silico ADME/Tox profiling of (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives was undertaken to understand their activity in vivo. researchgate.net Furthermore, a series of 22 pre-synthesized 7-chloro-4-amino(oxy)quinoline derivatives were predicted to have good oral bioavailability and a suitable risk profile. minciencias.gov.co The in vitro ADME parameters of a novel 4-aminoquinoline (B48711) derivative, [(S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine triphosphate], also indicated a favorable drug-like profile. nih.gov

Table 3: In Silico ADME Predictions for 7-Chloroquinoline Derivatives

| Derivative Class | Key ADME Findings |

| 7-chloro-4-aminoquinoline-benzimidazole hybrids | Good solubility and permeability predicted for some compounds. nih.gov |

| 4-amino substituted-7-chloroquinolines | Predicted ADME properties were within an acceptable range. |

| (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives | ADME/Tox profiling helped to understand in vivo activity. researchgate.net |

| 7-chloro-4-amino(oxy)quinoline derivatives | Good oral bioavailability and suitable risk profile predicted. minciencias.gov.co |

| [(S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine triphosphate] | Favorable drug-like profile indicated by in vitro ADME parameters. nih.gov |

Virtual Screening for Identification of Novel Bioactive Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach can significantly accelerate the discovery of new bioactive scaffolds.

In the search for potential treatments for COVID-19, a series of chloroquine analogs were designed, and their IC50 values were predicted using a QSAR model. nih.gov Subsequent molecular docking was used to evaluate their binding affinity to the SARS-CoV-2 Mpro, leading to the identification of a promising analog. nih.gov This process is a form of virtual screening that led to the synthesis and further testing of a less toxic chloroquine derivative. nih.gov

Furthermore, the identification of the 4-amino-7-chloroquinoline scaffold as a synthetic agonist for the nuclear receptor NR4A2, a potential drug target for Parkinson's disease, highlights the role of computational approaches in recognizing novel bioactive frameworks. nih.gov These findings suggest that the 4-amino-7-chloroquinoline structure is a critical starting point for the development of new neuroprotective therapeutics. nih.gov The use of computational methods to explore molecular hybrids and combine different pharmacophores, such as in the "click" synthesis of new 7-chloroquinoline derivatives, also represents a strategy for discovering novel bioactive scaffolds. tandfonline.comresearchgate.net

Advanced Research Directions and Future Perspectives for 4 Quinolinemethanamine, 7 Chloro and Analogues

Lead Optimization Strategies for Improved Efficacy and Specificity

Lead optimization is a critical phase in drug discovery that focuses on refining the chemical structure of a lead compound to improve its drug-like properties. biobide.com This process aims to enhance potency, selectivity, and pharmacokinetic profiles while minimizing toxicity. biobide.comijddd.com

Rational Design and Structural Simplification Approaches

Rational drug design leverages an understanding of the biological target and the mechanism of action to design molecules with improved interactions. benthamscience.com For 7-chloroquinoline (B30040) analogues, this involves modifying the scaffold to enhance binding to specific targets. benthamscience.comresearchgate.net Techniques like introducing groups that block metabolism, such as fluorine or t-butyl groups, can improve the compound's stability and efficacy. benthamscience.comresearchgate.net

Structural simplification is another powerful strategy in lead optimization. scienceopen.com By removing non-essential structural elements from a complex lead compound, it is possible to improve synthetic accessibility, enhance pharmacokinetic properties, and reduce potential side effects. scienceopen.com This approach involves a detailed analysis of structure-activity relationships (SAR) to identify the core pharmacophore responsible for the desired biological activity. scienceopen.com

A successful example of rational design involves the development of novel 7-chloroquinoline derivatives with potent anticancer activity. nih.gov By incorporating a benzenesulfonamide (B165840) moiety, researchers were able to synthesize compounds with significant cytotoxic effects against various cancer cell lines. nih.gov Molecular docking studies suggested that these compounds act by inhibiting phosphoinositide 3-kinase (PI3K). nih.gov

Combinatorial Chemistry and Library Synthesis for Activity Screening

Combinatorial chemistry is a powerful technique for generating large libraries of diverse compounds for high-throughput screening. nih.gov This approach allows for the rapid synthesis and evaluation of numerous analogues, accelerating the identification of compounds with desired biological activities. nih.gov The synthesis of 7-chloroquinoline derivatives has been achieved using methods like click chemistry under ultrasound irradiation, producing a range of compounds with antimalarial and anticancer properties. tandfonline.comproquest.comresearchgate.net

One study detailed the preparation of a library of functionalized quinolines through the magnesiation of 7-chloroquinolines. durham.ac.uk This method, applicable in both batch and continuous flow conditions, allowed for the introduction of various functional groups, leading to the discovery of 4-carbinol quinolines with interesting antiproliferative properties. durham.ac.uk

Table 1: Examples of Synthesized 7-Chloroquinoline Analogues and their Activities

| Compound ID | Modification | Biological Activity | Reference |

| Compound 9 | Click synthesis with ultrasound | High antimalarial activity (IC50 < 50 µM) and potent anticancer activity against MCF-7, HCT-116, and HeLa cell lines. | tandfonline.comresearchgate.net |

| 4-carbinol quinolines | Magnesiation and reaction with electrophiles | Antiproliferative properties | durham.ac.uk |

| 7-chloro-(4-thioalkylquinoline) derivatives | Nucleophilic substitution with hydroxyalkylthiols | Cytotoxic activity against various cancer cell lines, particularly leukemia (CCRF-CEM). | mdpi.com |

| Diarylurea and diarylamide derivatives | Armed with dimethylamino or morpholino side chain | Potent and selective C-RAF kinase inhibitors with broad-spectrum antiproliferative activity. | nih.gov |

Exploration of Novel Therapeutic Targets for 7-Chloroquinoline Analogues

While the antimalarial properties of quinoline (B57606) derivatives are well-established, research continues to uncover new therapeutic targets for these versatile compounds. nih.gov The structural similarity of quinolines to the purine (B94841) ring of ATP has led to the identification of novel protein targets. nih.gov

A functional proteomics approach identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of quinoline drugs. nih.gov Several quinolines were found to potently inhibit the activity of QR2 in vitro. nih.gov This discovery opens up new avenues for understanding the mechanism of action of these drugs and for developing them for new therapeutic indications. nih.gov

Furthermore, 7-chloroquinoline derivatives have shown promise as inhibitors of Pim-1 kinase, a target implicated in prostate cancer. researchgate.netresearchgate.net Novel quinoline derivatives have also been designed as dual inhibitors of EGFR and HER-2, which are key targets in the treatment of solid tumors. rsc.org Another area of exploration is their potential as inhibitors of multidrug resistance protein 2 (MRP2), which could be beneficial in overcoming drug resistance in cancer chemotherapy. nih.gov

Development of Chemical Probes for Target Identification and Validation

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function. nih.gov Quinoline derivatives, due to their inherent fluorescence and Raman activity, are well-suited for development as molecular probes. acs.orgbath.ac.uk

Rationally designed quinolines have been synthesized to act as multimodal Raman-chiral-fluorescent probes. acs.org These probes can be attached to nanostructures, such as gold nanoparticles, to enhance their diagnostic capabilities through surface-enhanced Raman scattering (SERS). acs.org Such probes are valuable tools for cellular imaging and for identifying and validating new drug targets. acs.orgbath.ac.uk The development of these probes is crucial for advancing our understanding of the biological pathways affected by 7-chloroquinoline analogues. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. azoai.comnih.govnih.gov These computational tools can analyze vast datasets to identify patterns and predict the properties of new molecules, significantly reducing the time and cost of research and development. nih.govresearchgate.net

In the context of quinoline-based drug discovery, AI models like the medical generative adversarial network (MedGAN) have been used to generate novel quinoline scaffolds with drug-like properties. azoai.com These models can learn the essential molecular features from existing compounds and generate new structures with high validity and novelty. azoai.com ML algorithms are also employed for virtual screening, target identification, and lead optimization, helping to predict drug responses and optimize treatment regimens. nih.govnih.gov

Table 2: Applications of AI/ML in Quinoline Drug Discovery

| AI/ML Application | Description | Potential Impact | Reference |

| Generative Models (e.g., MedGAN) | Generate novel quinoline-based molecular structures with desired properties. | Accelerates the discovery of new lead compounds. | azoai.com |

| Virtual Screening | Predict the binding affinity of a large library of compounds to a specific target. | Reduces the number of compounds that need to be synthesized and tested experimentally. | nih.gov |

| QSAR Modeling | Develop quantitative structure-activity relationship models to predict the biological activity of new analogues. | Guides the rational design of more potent and selective compounds. | researchgate.net |

| ADMET Prediction | Predict the absorption, distribution, metabolism, excretion, and toxicity properties of drug candidates. | Helps to identify and eliminate compounds with poor pharmacokinetic profiles early in the discovery process. | researchgate.net |

Emerging Methodologies in Chemical Synthesis and Biological Evaluation for Drug Discovery

Advances in chemical synthesis and biological evaluation techniques are continuously expanding the toolkit for drug discovery. For 7-chloroquinoline derivatives, emerging synthetic methodologies are enabling more efficient and versatile production of novel analogues.

Continuous flow synthesis offers a scalable and efficient alternative to traditional batch processing for producing functionalized quinolines. durham.ac.ukresearchgate.net This technology allows for precise control over reaction conditions, leading to higher yields and purity. researchgate.net Another innovative approach is the use of ultrasound irradiation in "click chemistry" reactions, which provides a green and sustainable method for synthesizing 7-chloroquinoline derivatives. tandfonline.comproquest.comresearchgate.net

In the realm of biological evaluation, high-throughput screening (HTS) of combinatorial libraries remains a cornerstone for identifying initial "hits". biobide.com Furthermore, advanced cell-based assays and in vivo models are crucial for validating the efficacy and understanding the mechanism of action of new compounds. mdpi.comresearchgate.netnih.gov The integration of these advanced synthetic and evaluation methods is essential for the continued development of 4-quinolinemethanamine, 7-chloro- and its analogues as therapeutic agents.

常见问题

Q. What analytical techniques are recommended for characterizing 7-chloro-4-quinolinemethanamine?

Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?

Discrepancies may arise from:

- Solvent Effects : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) influence chemical shifts .

- Impurities : Trace solvents or side products can distort signals; repurify the compound via recrystallization or column chromatography .

- Cross-Validation : Compare data across multiple techniques (e.g., IR + NMR + MS) and reference computational models .

Q. What are key considerations for optimizing the synthesis of 7-chloro-4-quinolinemethanamine?

- Catalyst Selection : Grubbs second-generation catalyst improves ring-closing metathesis efficiency in quinoline synthesis .

- Reaction Conditions : Elevated temperatures (e.g., 50°C) and anhydrous solvents (e.g., dichloromethane) enhance yield .

- Isomer Control : Use NaOH in refluxing methanol/water to minimize byproducts and isolate isomer-free products .

Q. How can side reactions during synthesis be mitigated?

- Real-Time Monitoring : Use TLC to track reaction progress and adjust reagent stoichiometry .

- Temperature Control : Avoid overheating to prevent decomposition; employ stepwise heating protocols .

- Catalyst Optimization : Transition metal catalysts (e.g., Mg/NH4Cl) improve regioselectivity in halogenation steps .

Q. How can computational models complement experimental data for structural analysis?

- Density Functional Theory (DFT) : Predict NMR chemical shifts and optimize 3D molecular geometry .

- Molecular Dynamics Simulations : Study solvent interactions and stability under varying pH/temperature conditions .

- Cross-Validation : Align computed spectra (e.g., IR, NMR) with experimental data to resolve ambiguities .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。